molecular formula C18H21NO2 B268404 4-sec-butoxy-N-methyl-N-phenylbenzamide

4-sec-butoxy-N-methyl-N-phenylbenzamide

Cat. No.: B268404
M. Wt: 283.4 g/mol
InChI Key: LXEIZIDOBXKBJH-UHFFFAOYSA-N
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Description

4-sec-Butoxy-N-methyl-N-phenylbenzamide is a benzamide derivative featuring a sec-butoxy group at the para position of the benzoyl ring and a disubstituted amide nitrogen (methyl and phenyl groups). This compound belongs to a broader class of N-arylbenzamides, which are studied for their diverse physicochemical and biological properties. The sec-butoxy substituent introduces steric bulk and moderate electron-donating effects, while the N-methyl and N-phenyl groups influence conformational flexibility and intermolecular interactions.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

4-butan-2-yloxy-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C18H21NO2/c1-4-14(2)21-17-12-10-15(11-13-17)18(20)19(3)16-8-6-5-7-9-16/h5-14H,4H2,1-3H3

InChI Key

LXEIZIDOBXKBJH-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The sec-butoxy group at the 4-position distinguishes this compound from analogs with smaller alkoxy (e.g., methoxy, ethoxy) or electron-withdrawing groups (e.g., chloro, nitro). Key comparisons include:

  • 4-Methoxy-N-methylbenzamide (): The methoxy group is less bulky, leading to a smaller dihedral angle (10.6°) between the amide and benzene ring.

Physical Properties

However, trends can be inferred:

  • N-(2,4-Dinitrophenyl)-4-trifluoromethylbenzamide oxime (): Nitro and trifluoromethyl groups increase molecular weight and polarity, likely reducing solubility in nonpolar solvents compared to the sec-butoxy analog .
  • 4-Ethyl-N-phenylbenzamide (): The ethyl group’s smaller size may result in lower melting points than the bulky sec-butoxy derivative, which could exhibit higher thermal stability due to restricted molecular motion .

Structural and Crystallographic Insights

  • 4-Methoxy-N-methylbenzamide (): Exhibits intermolecular N–H⋯O hydrogen bonding, forming chains. The sec-butoxy group’s bulk may disrupt such networks, leading to alternative packing modes or polymorphs .
  • 4-Bromo-N-(2-nitrophenyl)benzamide (): Bromine’s polarizability influences halogen bonding, absent in the target compound, highlighting how substituent choice dictates solid-state interactions .

Data Table: Key Structural Analogs and Properties

Compound Name R (4-Position) N-Substituents Key Properties/Applications References
4-sec-Butoxy-N-methyl-N-phenylbenzamide sec-butoxy Methyl, phenyl High lipophilicity (inferred)
4-Methoxy-N-methylbenzamide Methoxy Methyl Planar conformation, hydrogen bonding
4-Chloro-N-phenylbenzamide Chloro Phenyl Anticonvulsant activity
4-Phenoxy-N-(triazolyl)benzamide derivatives Phenoxy Triazolyl Agrochemical applications
4-Ethyl-N-phenylbenzamide Ethyl Phenyl High synthetic yield (97.3%)

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